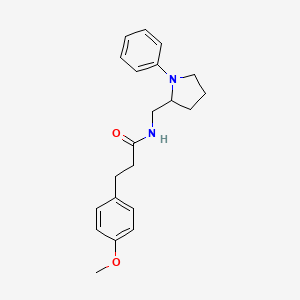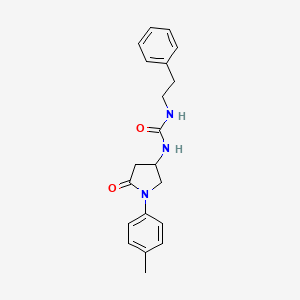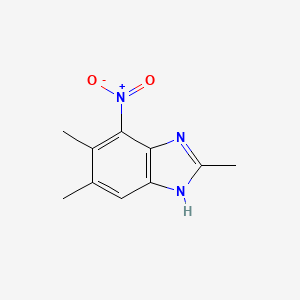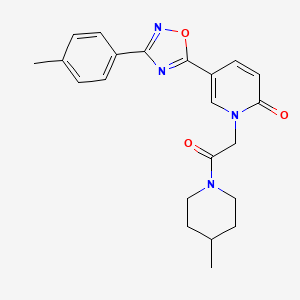![molecular formula C9H14O B2761806 6-Tricyclo[3.2.1.02,4]octanylmethanol CAS No. 2137631-21-9](/img/structure/B2761806.png)
6-Tricyclo[3.2.1.02,4]octanylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tricyclo[3.2.1.02,4]octanylmethanol is a unique organic compound characterized by its tricyclic structure. This compound is notable for its rigid, cage-like framework, which imparts distinct chemical and physical properties. It is used in various fields, including synthetic chemistry, materials science, and potentially in pharmaceuticals due to its structural complexity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tricyclo[3.2.1.02,4]octanylmethanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable tricyclic precursor, often derived from norbornene derivatives.
Functionalization: The precursor undergoes functionalization to introduce the hydroxymethyl group. This can be achieved through a series of reactions, including hydroboration-oxidation or Grignard reactions.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common solvents include tetrahydrofuran (THF) and diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the synthesis in batches, ensuring high purity and yield.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and scalability. This method allows for better control over reaction parameters and can lead to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Tricyclo[3.2.1.02,4]octanylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of the compound can yield different alcohol derivatives, depending on the reducing agent used, such as LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate temperatures.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary alcohols.
Substitution: Halides or sulfonates.
Scientific Research Applications
6-Tricyclo[3.2.1.02,4]octanylmethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its rigid structure, which can influence the stereochemistry of reactions.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug molecules.
Industry: Utilized in the synthesis of advanced materials, such as polymers and resins, where its rigidity can enhance material properties.
Mechanism of Action
The mechanism by which 6-Tricyclo[3.2.1.02,4]octanylmethanol exerts its effects depends on its application:
Chemical Reactions: The rigid tricyclic structure can influence the reactivity and selectivity of the compound in various chemical reactions.
Biological Interactions: In drug design, the compound’s structure can interact with specific molecular targets, such as enzymes or receptors, potentially leading to therapeutic effects.
Comparison with Similar Compounds
6-Tricyclo[3.2.1.02,4]octanylmethanol can be compared with other tricyclic compounds, such as:
Norbornane: Similar rigid structure but lacks the hydroxymethyl group, making it less reactive in certain chemical transformations.
Adamantane: Another tricyclic compound with a different framework, often used in pharmaceuticals and materials science.
Tricyclo[3.3.1.13,7]decane: Shares a similar cage-like structure but with different ring sizes and connectivity, leading to different chemical properties.
The uniqueness of this compound lies in its specific tricyclic framework combined with the hydroxymethyl functional group, which provides a versatile platform for various chemical and biological applications.
Properties
IUPAC Name |
6-tricyclo[3.2.1.02,4]octanylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-4-6-1-5-2-7(6)9-3-8(5)9/h5-10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMQSKOGYPUXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CO)C3C2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2761725.png)
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2761727.png)



![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2761731.png)

![Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B2761737.png)
![N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2761738.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide](/img/structure/B2761741.png)
![N-(2-methylpropyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2761742.png)
![N-(4-methylphenyl)-2-[(4-sulfamoylphenyl)amino]pyridine-3-carboxamide hydrochloride](/img/structure/B2761744.png)
![2-(ethanesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2761746.png)
